C 325
Description
Compound C 325, identified in lipidomic studies, is a lipid species exhibiting exceptional stability in EDTA whole blood samples. Research demonstrates that 325 lipid species, including this compound, remain unchanged after 24 hours at 21°C or 30°C, making them reliable biomarkers for clinical diagnostics under non-refrigerated transport conditions . This stability ensures accurate results in extended hospital networks or mail-based sample transfers, positioning this compound as a critical compound for lipidomics-based diagnostics.
Properties
CAS No. |
6546-56-1 |
|---|---|
Molecular Formula |
C20H26BrCL2N3O |
Molecular Weight |
475.2 g/mol |
IUPAC Name |
N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H |
InChI Key |
RJSRKSRHGMYLGP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
Canonical SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
6546-56-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C-325; C 325; C325 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,4-butanediamine with 3-bromo-5-methoxy-9-acridine in the presence of dimethylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Nickel-Catalyzed β,γ-Dicarbofunctionalization
A nickel-catalyzed three-component reaction enables β,γ-dicarbofunctionalization of alkenyl carbonyl compounds (Scheme 5) :
-
Substrates : Non-conjugated alkenes, aryl iodides, and alkylzinc reagents.
-
Directing Group : 8-Aminoqunoline ensures regioselectivity, later cleaved to yield carboxylic acids.
-
Yield Range : 55–92% across 22 substrates, with terminal alkenes showing higher efficiency .
Key Reaction Conditions :
-
Catalyst: Ni(cod)₂ (5 mol%)
-
Ligand: Bipyridine
-
Temperature: 80°C
N-Heterocyclic Carbene (NHC)-Catalyzed Cross-Coupling
NHCs facilitate deaminative cross-coupling of aldehydes with Katritzky pyridinium salts (Scheme 6) :
-
Mechanism : Single-electron transfer generates alkyl radicals, which recombine with carbonyl carbon radicals.
-
Scope : 40 substrates, including peptide derivatives, with 60–89% yields .
-
Advantage : Transition metal-free, functional group tolerance (esters, amines, halides) .
Design of Experiments (DoE) in Reaction Optimization
A face-centered central composite design (CCF) optimized the NAr reaction of 2,4-difluoronitrobenzene with pyrrolidine to maximize ortho-substituted product 7 :
-
Factors : Residence time (0.5–3.5 min), temperature (30–70°C), pyrrolidine equivalents (2–10).
-
Replicates : Three center-point experiments ensured reproducibility (±2% yield variance) .
Table 2: DoE Results for Product 7 Synthesis
| Experiment | Residence Time (min) | Temp (°C) | Equivalents | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | 30 | 2 | 42 |
| 9 (Center) | 2.0 | 50 | 6 | 78 |
| 17 | 3.5 | 70 | 10 | 65 |
Deuteration of Hydridic C(sp³)-H Bonds
A visible-light-driven method deuteration uses D₂O and TBADT/thiol catalysis :
-
Scope : Formyl C-H and tertiary C(sp³)-H bonds in 38 feedstock chemicals (e.g., ibuprofen).
-
Deuteration Efficiency : >90% D-incorporation under 390 nm light .
Intermolecular N–N Coupling for Hydrazides
Iridium or iron catalysis enables N–N coupling of dioxazolones and arylamines (Scheme 7) :
Scientific Research Applications
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Similar Lipids
*Data extrapolated from ceramide degradation kinetics in non-EDTA samples . †Based on supplemental studies of ceramide instability under elevated temperatures .
Detailed Research Findings
Stability and Preanalytical Robustness
This compound’s stability surpasses structurally similar ceramides, which degrade rapidly at 30°C. This makes this compound preferable for large-scale diagnostics requiring ambient temperature logistics . In contrast, ceramides 23, 28, and 29—despite their established role in cardiovascular risk assessment—require stringent cold-chain storage, increasing operational costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
